GPR6 Binding Affinity
In a competition binding assay using T-REx-CHO-GPR6 cells, 5-ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine demonstrated a Ki value of 9.40 nM [1]. This represents a significant affinity advantage over other closely related analogs within the same patent series. For example, the 5-unsubstituted tetrahydropyrido[3,4-b]pyrazine core and several 5-aryl analogs exhibited Ki values >100 nM or were entirely inactive at concentrations up to 10 µM [1]. The introduction of the ethyl group at N5 is therefore essential for achieving nanomolar GPR6 engagement.
Supports GPR6 target engagement assay context
Competition binding, T-REx-CHO-GPR6 cells
| Evidence Dimension | GPR6 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 9.40 nM |
| Comparator Or Baseline | 5-unsubstituted analog: >100 nM |
| Quantified Difference | >10-fold improvement in affinity |
| Conditions | Competition binding assay using 3H-RL338, T-REx-CHO-GPR6 cells |
Why This Matters
For researchers focused on GPR6 as a therapeutic target for neurodegenerative disorders (e.g., Parkinson's disease), the 5-ethyl derivative provides a validated, high-affinity tool compound that is structurally distinct from other GPR6 ligand classes, enabling precise SAR exploration.
- [1] BindingDB entry for 5-ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (ChEMBL ID CHEMBL4778540). Ki data extracted from Brown, J.W., et al., U.S. Patent No. 9,708,313. View Source
